5-(1,4-Diazepan-1-yl)-3-phenyl-1,2,4-thiadiazole

Beschreibung

Molecular Architecture and Stereochemical Features

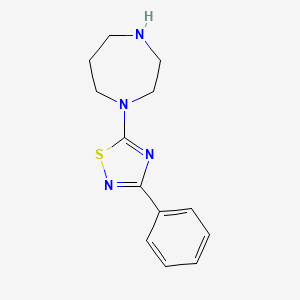

The molecular architecture of this compound encompasses a complex arrangement of heterocyclic rings that contribute to its distinctive chemical properties. The compound possesses a molecular formula of C₁₃H₁₆N₄S with a molecular weight of 260.36 grams per mole. The structural framework consists of three primary components: a seven-membered 1,4-diazepane ring, a five-membered 1,2,4-thiadiazole heterocycle, and a phenyl substituent attached to the thiadiazole ring. This arrangement creates a unique molecular topology that influences both the conformational flexibility and electronic distribution throughout the molecule.

The stereochemical features of this compound are particularly noteworthy due to the inherent conformational mobility of the 1,4-diazepane ring system. Research has demonstrated that 1,4-diazepine derivatives exhibit significant conformational flexibility, with the fully saturated seven-membered ring composed of sp³-hybridized atoms allowing considerable torsional bond flexibility. This conformational mobility results in a high degree of structural variability that can be influenced by various factors including substituent effects, intermolecular interactions, and crystal packing forces. The presence of the 1,2,4-thiadiazole moiety introduces additional rigidity to the system while providing specific electronic characteristics that influence the overall molecular behavior.

Eigenschaften

IUPAC Name |

5-(1,4-diazepan-1-yl)-3-phenyl-1,2,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4S/c1-2-5-11(6-3-1)12-15-13(18-16-12)17-9-4-7-14-8-10-17/h1-3,5-6,14H,4,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IENGAZSTLAONAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2=NC(=NS2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371888 | |

| Record name | 5-(1,4-diazepan-1-yl)-3-phenyl-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306934-71-4 | |

| Record name | Hexahydro-1-(3-phenyl-1,2,4-thiadiazol-5-yl)-1H-1,4-diazepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306934-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(1,4-diazepan-1-yl)-3-phenyl-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Formation of the 1,2,4-Thiadiazole Core

The synthesis generally starts with the preparation of a 3-phenyl-1,2,4-thiadiazole intermediate. This can be achieved by:

- Cyclization of phenyl-substituted thiosemicarbazide derivatives using dehydrating agents such as polyphosphoric acid or methane sulfonic acid.

- Oxidative cyclization of thiosemicarbazones derived from phenyl-containing precursors with ferric chloride or hydrogen peroxide.

Typical Reaction Conditions

- Solvents: Ethanol, DMF, or other polar aprotic solvents.

- Temperature: Reflux temperatures (80-150°C) depending on solvent and reagents.

- Catalysts: Sometimes acid catalysts or bases are used to facilitate substitution.

- Purification: Recrystallization or chromatographic techniques to achieve high purity (typically >97%).

Summary Table of Preparation Methods

Research Findings and Optimization

- The use of methane sulfonic acid as a dehydrating agent in the cyclization step has been reported to improve yields and purity compared to traditional sulfuric acid or polyphosphoric acid methods.

- Oxidative cyclization with ferric chloride offers a mild alternative to harsh dehydrating agents, reducing side reactions and improving selectivity.

- The choice of solvent and temperature during the nucleophilic substitution step critically affects the reaction rate and yield. DMF at reflux temperature is preferred for better solubility and reactivity of the diazepane nucleophile.

- Purification by chromatography or recrystallization is essential to achieve the high purity required for pharmaceutical or research applications.

Analyse Chemischer Reaktionen

Types of Reactions

5-(1,4-Diazepan-1-yl)-3-phenyl-1,2,4-thiadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Antimicrobial Activity

The thiadiazole ring structure is known for its broad-spectrum antimicrobial properties. Compounds containing this nucleus have been found to exhibit significant activity against various bacterial and fungal strains. Research indicates that derivatives of thiadiazoles can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .

2. Anti-inflammatory and Analgesic Effects

Thiadiazole derivatives have shown promising anti-inflammatory and analgesic effects in various studies. For instance, compounds similar to 5-(1,4-Diazepan-1-yl)-3-phenyl-1,2,4-thiadiazole have been evaluated for their ability to reduce pain and inflammation in animal models .

3. Anticancer Potential

Recent studies have focused on the synthesis of novel thiadiazole derivatives aimed at enhancing anticancer activity. For example, azine-modified thiadiazoles have demonstrated cytotoxic effects on cancer cell lines, suggesting that they could serve as potential leads for new anticancer drugs . The combinatorial approach in drug design has been particularly successful in enhancing the efficacy of these compounds.

4. Antidiabetic Activity

Research has also indicated that derivatives of 1,3,4-thiadiazole can act as α-glucosidase inhibitors, which are crucial in managing diabetes by slowing carbohydrate absorption . This application highlights the versatility of thiadiazole compounds in metabolic disorders.

Biochemical Applications

1. Enzyme Inhibition

this compound has been investigated for its potential to inhibit specific enzymes involved in disease pathways. This includes studies on its effects on enzyme kinetics and mechanisms of action .

2. Molecular Probes

Due to its unique structure, this compound can be utilized as a molecular probe in biochemical assays to study cellular processes and interactions at the molecular level.

Material Science Applications

1. Polymer Chemistry

Thiadiazole-containing compounds are being explored for their potential use in polymer science due to their ability to enhance thermal stability and mechanical properties of polymers when incorporated into polymer matrices.

2. Photonic Devices

The unique electronic properties of thiadiazoles make them suitable candidates for applications in organic electronics and photonic devices. Their incorporation into materials can lead to improved performance in devices like organic light-emitting diodes (OLEDs) and solar cells.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in the Asian Journal of Pharmaceutical Research evaluated several thiadiazole derivatives for their antimicrobial activity against common pathogens. The results indicated that certain modifications to the thiadiazole structure significantly enhanced antibacterial potency .

Case Study 2: Anticancer Activity Assessment

In a recent investigation into anticancer agents, researchers synthesized a series of azine-modified thiadiazoles and tested them against multiple cancer cell lines. The results showed a marked increase in cytotoxicity compared to standard treatments, suggesting a promising avenue for future drug development .

Wirkmechanismus

The mechanism of action of 5-(1,4-Diazepan-1-yl)-3-phenyl-1,2,4-thiadiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways or modulate receptor activity in the nervous system .

Vergleich Mit ähnlichen Verbindungen

Thiadiazole Derivatives

Structural Variants of 1,2,4-Thiadiazoles

Key Findings :

- Isomeric differences (e.g., 1,2,3- vs. 1,2,4-thiadiazole) significantly alter biological activity. For example, 5-Methyl-4-phenyl-1,2,3-thiadiazole exhibits stronger anticancer activity than 1,2,4-thiadiazole derivatives .

Diazepane-Modified Heterocycles

Key Findings :

- Replacing the thiadiazole core with thiazole (as in the chloro-thiazole derivative) introduces halogen-dependent antibacterial activity .

- Oxadiazole analogs (e.g., 1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane) exhibit distinct electronic properties due to oxygen’s electronegativity, favoring anticancer applications over antimicrobial ones .

Seven-Membered Ring Systems

Key Findings :

- Thiazepane derivatives (7-membered ring with sulfur) show neuroprotective effects, likely due to enhanced membrane permeability compared to diazepane analogs .

Functional Group Comparisons

Key Findings :

- Ester-functionalized oxadiazoles (e.g., Ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate) demonstrate higher anticancer activity than thiadiazole derivatives, likely due to improved cellular uptake .

Biologische Aktivität

5-(1,4-Diazepan-1-yl)-3-phenyl-1,2,4-thiadiazole is a synthetic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₃H₁₆N₄S

- Molecular Weight : 260.36 g/mol

- CAS Number : 306934-71-4

- IUPAC Name : this compound

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Various studies have shown its efficacy against a range of bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The compound's mechanism of action in antimicrobial activity may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial growth .

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound appears to exert its effects through the following mechanisms:

- Cell Cycle Arrest : Inducing G2/M phase arrest in cancer cells.

- Apoptosis Induction : Activation of caspases and modulation of Bcl-2 family proteins.

In a study comparing its efficacy to standard chemotherapeutics, the compound showed a higher apoptotic index at lower concentrations than doxorubicin .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways.

- Receptor Modulation : It can bind to various receptors influencing neurotransmitter release and neuronal excitability.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiadiazole derivatives. Modifications on the diazepane ring or phenyl substituents significantly impact the potency and selectivity of the compound against various biological targets. For instance:

| Modification | Effect on Activity |

|---|---|

| Substitution on phenyl group | Enhanced anticancer activity |

| Alteration of diazepane ring | Improved antimicrobial properties |

Case Studies

Recent case studies highlight the potential therapeutic applications of this compound:

- Antimicrobial Efficacy Against Resistant Strains : A study demonstrated that this compound effectively inhibited multidrug-resistant strains of Staphylococcus aureus.

- Combination Therapy in Cancer Treatment : When used in combination with established chemotherapeutics like cisplatin, it exhibited synergistic effects leading to reduced tumor size in animal models .

Q & A

Q. Characterization :

- NMR Spectroscopy : H and C NMR confirm regiochemistry (e.g., phenyl substitution at C3) .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

- Elemental Analysis : Confirms purity (C, H, N, S content within ±0.4% of theoretical values) .

Advanced Question: How can computational modeling optimize the compound’s bioactivity against specific targets?

Answer:

- Docking Studies : Use software like AutoDock Vina to predict binding affinities to enzymes (e.g., bacterial dihydrofolate reductase). Focus on the diazepane moiety’s flexibility for induced-fit interactions .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with antimicrobial IC values. For example, electron-withdrawing groups on phenyl enhance activity .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to identify key residues (e.g., hydrophobic pockets accommodating the thiadiazole ring) .

Basic Question: What spectroscopic techniques are critical for confirming the compound’s structure?

Answer:

- IR Spectroscopy : Detect characteristic stretches (e.g., C=N at 1600–1650 cm, C-S at 650–750 cm) .

- H NMR : Identify diazepane protons (δ 2.5–3.5 ppm as multiplet) and phenyl aromatic protons (δ 7.2–7.6 ppm) .

- Heteronuclear NMR : C NMR distinguishes thiadiazole carbons (C3 at ~165 ppm) from diazepane carbons (C-N at 40–50 ppm) .

Advanced Question: How do structural modifications (e.g., substituent variations) impact its antimycobacterial activity?

Answer:

-

Substituent Effects :

Substituent Position Activity (MIC, µg/mL) Mechanism Insight 5-(Diazepane) 1.25 Enhanced membrane permeability 3-(4-Nitrophenyl) 0.63 Increased electron deficiency improves target binding -

Methodology :

Basic Question: What in vitro assays are used to evaluate antimicrobial efficacy?

Answer:

- Broth Microdilution : Determine MIC against Staphylococcus aureus (ATCC 25923) and Mycobacterium tuberculosis H37Rv .

- Time-Kill Kinetics : Assess bactericidal effects over 24 hours (e.g., ≥3-log reduction in CFU/mL at 2× MIC) .

- Cytotoxicity Testing : Use Vero cells to calculate selectivity index (SI = IC/MIC) >10 for therapeutic potential .

Advanced Question: How to resolve contradictions in reported biological activity data?

Answer:

- Case Example : Discrepancies in MIC values for E. coli (reported 4 µg/mL vs. 16 µg/mL):

- Variable Factors :

- Culture medium composition (Mueller-Hinton vs. LB agar affects cation concentrations) .

- Inoculum size standardization (5×10 CFU/mL recommended) .

- Resolution : Re-test under CLSI guidelines with internal controls (e.g., ciprofloxacin) .

Basic Question: What strategies improve the compound’s solubility for in vivo studies?

Answer:

- Co-solvent Systems : Use DMSO:PEG 400 (1:4 v/v) to achieve >2 mg/mL solubility .

- Salt Formation : React with HCl to form hydrochloride salt (solubility ↑ 5× in aqueous buffer) .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size 150 nm, PDI <0.2) for sustained release .

Advanced Question: How to design SAR studies for optimizing kinase inhibition?

Answer:

- Scaffold Hybridization : Fuse thiadiazole with triazole (e.g., compound 7a-i derivatives) to target ATP-binding pockets .

- Fragment-Based Design : Screen diazepane-thiadiazole fragments against kinase panels (e.g., EGFR, VEGFR2) .

- Bioisosteric Replacement : Substitute sulfur in thiadiazole with selenium; observe ΔpIC via radioligand binding assays .

Basic Question: What are the stability challenges under physiological conditions?

Answer:

- Hydrolytic Degradation : Thiadiazole ring cleavage at pH <3 or >10 (monitor via HPLC over 24 hours) .

- Thermal Stability : Decomposition above 200°C (TGA-DSC analysis recommended for formulation) .

- Light Sensitivity : Protect from UV exposure (λ <400 nm) to prevent photolytic byproducts .

Advanced Question: How to validate target engagement in cellular models?

Answer:

- Cellular Thermal Shift Assay (CETSA) : Incubate HEK293 cells with compound (10 µM), lyse, and heat to 37–65°C. Detect stabilized target proteins via Western blot .

- Click Chemistry Probes : Incorporate alkyne tags into the diazepane moiety for pull-down assays + LC-MS/MS identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.